molecular formula C23H19NO4 B557625 Fmoc-D-Phg-OH CAS No. 111524-95-9

Fmoc-D-Phg-OH

Cat. No. B557625
CAS RN: 111524-95-9
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-OAQYLSRUSA-N
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Description

Molecular Structure Analysis

The molecular structure of Fmoc-D-Phg-OH is represented by the empirical formula C23H19NO4 . The molecular weight of the compound is 373.40 g/mol . The InChI key for Fmoc-D-Phg-OH is PCJHOCNJLMFYCV-OAQYLSRUSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Phg-OH is a powder with a melting point of 170-180 °C . It has an assay of ≥96.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . The compound is soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Biomedical Hydrogels

Fmoc-D-Phg-OH is utilized in the development of peptide-based hydrogels (PHGs), which are soft materials formed by water-swollen networks. These hydrogels exhibit non-Newtonian fluid behavior and self-supporting features, making them suitable for potential biomedical applications such as tissue engineering .

Tissue Engineering

The mechanical rigidity of hydrogels derived from Fmoc-D-Phg-OH, along with their ability to support cell adhesion, makes them promising scaffolds for tissue engineering. They offer a tunable and versatile platform for developing tissues in vitro .

Drug Delivery Systems

PHGs containing Fmoc-D-Phg-OH have been proposed as components for drug delivery systems. Their structure allows for the optimization of tools for the delivery of drugs and/or diagnostic agents, enhancing the effectiveness of medical treatments .

Membranes and Coatings Formulation

These hydrogels can be formulated into membranes and coatings, providing a range of applications in medical devices and implants. The unique properties of PHGs allow for the creation of specialized surfaces with desired biological interactions .

Sensor Components

Fmoc-D-Phg-OH-based PHGs can be used to generate components for sensors. Their responsive nature to environmental changes makes them ideal for applications requiring sensitive detection and signaling .

Scaffold Material for Cell Culture

The hydrogels’ capability to support cell adhesion, particularly Chinese Hamster Ovarian (CHO) cells, suggests their use as a scaffold material for cell culture in research and pharmaceutical production .

Safety And Hazards

While specific safety and hazard information for Fmoc-D-Phg-OH is not available, general precautions for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Research on Fmoc-dipeptides, including Fmoc-FF, is ongoing due to their potential in the fabrication of various biofunctional materials . The behavior of these compounds is currently being studied because the final material obtained is deeply dependent on the preparation method . Future research may focus on optimizing the formulation strategies and understanding the changes in the structural arrangement and behavior of these compounds .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Phg-OH

CAS RN

111524-95-9
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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